molecular formula C6H14ClNO B2488920 3-(Ethoxymethyl)azetidine;hydrochloride CAS No. 897019-61-3

3-(Ethoxymethyl)azetidine;hydrochloride

Cat. No.: B2488920
CAS No.: 897019-61-3
M. Wt: 151.63
InChI Key: WPEOAQHUXVBWBQ-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)azetidine;hydrochloride is a chemical compound with the molecular formula C₆H₁₃NO·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)azetidine;hydrochloride typically involves the alkylation of azetidine with ethoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for azetidine derivatives often involve similar alkylation reactions but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)azetidine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)azetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ring strain and nitrogen atom make it a reactive intermediate in various biochemical pathways. It can form covalent bonds with target molecules, leading to inhibition or activation of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethoxymethyl)azetidine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxymethyl group enhances its solubility and reactivity compared to unsubstituted azetidine .

Properties

IUPAC Name

3-(ethoxymethyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-8-5-6-3-7-4-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEOAQHUXVBWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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